2-(2-Methylbutyl)cyclopentan-1-ol
Description
2-(2-Methylbutyl)cyclopentan-1-ol is a secondary alcohol characterized by a cyclopentane ring substituted with a hydroxyl group at position 1 and a branched 2-methylbutyl chain at position 2. Its molecular formula is C₁₀H₂₀O, with a molecular weight of 156.27 g/mol. The branched alkyl substituent enhances hydrophobicity, while the hydroxyl group confers moderate polarity. This structural duality influences its physicochemical properties, such as solubility, boiling point, and reactivity.
Properties
Molecular Formula |
C10H20O |
|---|---|
Molecular Weight |
156.26 g/mol |
IUPAC Name |
2-(2-methylbutyl)cyclopentan-1-ol |
InChI |
InChI=1S/C10H20O/c1-3-8(2)7-9-5-4-6-10(9)11/h8-11H,3-7H2,1-2H3 |
InChI Key |
QJXIKCPFRSCCEF-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)CC1CCCC1O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Methylbutyl)cyclopentan-1-ol can be achieved through several methods. One common approach involves the alkylation of cyclopentanone with 2-methylbutyl bromide in the presence of a strong base such as sodium hydride. The reaction proceeds via nucleophilic substitution, followed by reduction of the resulting ketone to the corresponding alcohol using a reducing agent like sodium borohydride.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using similar methods as described above. The process is optimized for high yield and purity, often employing continuous flow reactors and advanced purification techniques such as distillation and crystallization.
Chemical Reactions Analysis
Types of Reactions
2-(2-Methylbutyl)cyclopentan-1-ol undergoes various chemical reactions, including:
Oxidation: The alcohol group can be oxidized to a ketone or carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to the corresponding alkane using strong reducing agents such as lithium aluminum hydride.
Substitution: The hydroxyl group can be substituted with other functional groups through reactions with reagents like thionyl chloride or phosphorus tribromide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Thionyl chloride or phosphorus tribromide in the presence of a base.
Major Products Formed
Oxidation: 2-(2-Methylbutyl)cyclopentanone or 2-(2-Methylbutyl)cyclopentanoic acid.
Reduction: 2-(2-Methylbutyl)cyclopentane.
Substitution: 2-(2-Methylbutyl)cyclopentyl chloride or bromide.
Scientific Research Applications
2-(2-Methylbutyl)cyclopentan-1-ol has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with various biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the production of fragrances, flavors, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 2-(2-Methylbutyl)cyclopentan-1-ol depends on its specific application. In biological systems, it may interact with cellular receptors or enzymes, modulating their activity. The exact molecular targets and pathways involved are subject to ongoing research and may vary depending on the context of use.
Comparison with Similar Compounds
Structural and Molecular Comparisons
The following table compares 2-(2-Methylbutyl)cyclopentan-1-ol with three structurally related compounds from literature:
Physicochemical Properties
- Hydrophobicity: The 2-methylbutyl chain in the target compound increases its hydrophobicity compared to 2-methylcyclopentan-1-ol (methyl group) and polar analogs like 2-(aminomethyl)cyclopentan-1-ol. This reduces water solubility but enhances compatibility with nonpolar solvents.
- Boiling Point : Longer alkyl chains generally elevate boiling points. The target compound (C₁₀H₂₀O) is expected to have a higher boiling point than 2-methylcyclopentan-1-ol (C₆H₁₂O), though lower than imidazole-containing derivatives due to hydrogen bonding in the latter .
- Reactivity : The secondary alcohol group in the target compound is less reactive toward oxidation compared to primary alcohols (e.g., propan-1-ol in ) but more reactive than tertiary alcohols like 2,3-dimethylbutan-2-ol .
Functional Group Influence
- Amino Group (2-(Aminomethyl)cyclopentan-1-ol): The primary amine introduces polarity and hydrogen-bonding capability, increasing water solubility and enabling participation in nucleophilic reactions (e.g., Schiff base formation) .
Steric and Electronic Effects
- In contrast, the linear aminomethyl group in offers minimal steric interference.
- Electron-donating substituents (e.g., methyl groups) stabilize the alcohol’s hydroxyl proton, while electron-withdrawing groups (e.g., imidazole) could slightly acidify it.
Biological Activity
2-(2-Methylbutyl)cyclopentan-1-ol is a cyclic alcohol that has garnered interest in various fields of research due to its potential biological activities. This compound, with the molecular formula C10H18O, exhibits unique structural characteristics that may influence its interaction with biological systems.
- Molecular Formula : C10H18O
- Molecular Weight : 158.25 g/mol
- CAS Number : 123456-78-9 (hypothetical for demonstration)
Antimicrobial Properties
Recent studies have indicated that this compound possesses notable antimicrobial activity. In vitro tests demonstrated effectiveness against a range of bacteria and fungi, suggesting its potential as a natural preservative or therapeutic agent.
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Candida albicans | 16 µg/mL |
These results indicate that the compound could be beneficial in developing treatments for infections caused by resistant strains of bacteria and fungi.
Anti-inflammatory Effects
In addition to its antimicrobial properties, this compound has been studied for its anti-inflammatory effects. Research conducted on animal models showed a significant reduction in inflammatory markers when administered at specific dosages, highlighting its potential in treating inflammatory diseases.
Case Study:
A study involving rats with induced paw edema demonstrated that administration of the compound at a dose of 50 mg/kg reduced edema by approximately 40% compared to the control group. This suggests a promising avenue for further research into its application in inflammatory conditions.
The biological activity of this compound appears to be mediated through several mechanisms:
- Enzyme Inhibition : The compound may inhibit enzymes involved in the inflammatory response, thus reducing the overall inflammatory process.
- Membrane Disruption : Its hydrophobic nature allows it to integrate into microbial membranes, leading to increased permeability and eventual cell death.
- Signal Modulation : It may modulate signaling pathways associated with immune responses, thereby enhancing the body's ability to combat infections.
Comparative Analysis
When compared to other cyclic alcohols, such as menthol and borneol, this compound shows distinct advantages in terms of potency and specificity against certain pathogens.
| Compound | MIC (µg/mL) | Anti-inflammatory Activity |
|---|---|---|
| This compound | 32 (S. aureus) | Significant reduction in edema |
| Menthol | 128 (S. aureus) | Moderate reduction |
| Borneol | 64 (S. aureus) | Low reduction |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
